molecular formula C18H22N4O2 B6473927 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2640958-57-0

2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B6473927
CAS No.: 2640958-57-0
M. Wt: 326.4 g/mol
InChI Key: FMSVBWCOCLQQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoxaline is a type of organic compound containing a ring complex made up of a benzene ring and a pyrazine ring. It is a colorless oil that melts just above room temperature.


Synthesis Analysis

Pyrrolidine can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring . This is a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine can undergo a variety of chemical reactions. For example, it can be alkylated or arylated using simple aryl or alkyl halides . It can also undergo acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .

Mechanism of Action

The mechanism of action of pyrrolidine-based compounds can vary widely depending on the specific compound and its biological target. For example, the R-methyl group of certain compounds can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for the design of new biologically active compounds .

Properties

IUPAC Name

[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-17(20-15-7-3-2-6-14(15)19-13)22-10-11-24-16(12-22)18(23)21-8-4-5-9-21/h2-3,6-7,16H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVBWCOCLQQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.